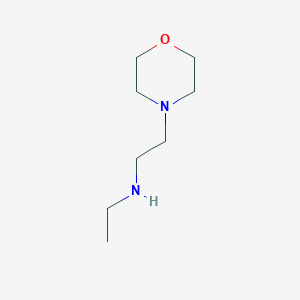

N-Ethyl-2-morpholinoethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2-morpholin-4-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-2-9-3-4-10-5-7-11-8-6-10/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQOOWBHUWQUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561230 | |

| Record name | N-Ethyl-2-(morpholin-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108302-54-1 | |

| Record name | N-Ethyl-2-(morpholin-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Reaction Methodologies of 2 Morpholinoethanamine and Its Derivatives

Direct Alkylation and Amidation Reactions

Direct functionalization of the morpholine (B109124) core or the amino group of 2-morpholinoethanamine through alkylation and amidation represents the most straightforward approach to its derivatives. These reactions are fundamental in the synthesis of key intermediates and active pharmaceutical ingredients.

N-Alkylation of Morpholine with Halogenated Amines

The synthesis of the key intermediate, N-(2-aminoethyl)morpholine, is often achieved through the N-alkylation of morpholine. Common alkylating agents for this purpose include 2-chloroethylamine (B1212225) and 2-bromoethylamine (B90993) hydrobromide.

One efficient method involves treating morpholine with a 60% aqueous solution of 2-bromoethylamine hydrobromide. asianpubs.orgasianpubs.org This reaction can proceed without the need for a solvent or catalyst. asianpubs.orgasianpubs.org Research has shown that using a stoichiometric ratio of three equivalents of morpholine to one equivalent of 2-bromoethylamine hydrobromide optimizes the yield, which can reach up to 90%. asianpubs.org The process involves heating the mixture, monitoring the reaction's progress by gas chromatography, and then cooling and neutralizing with a sodium hydroxide (B78521) solution to precipitate sodium chloride. The final product, N-(2-aminoethyl)morpholine, is then isolated through distillation. asianpubs.org While bases like potassium carbonate or sodium hydroxide in solvents such as water or toluene (B28343) have been used, these conditions have been reported to produce lower yields of around 40%. asianpubs.org

Alternative halogenated amines, such as 2-chloroethylamine, are also employed for the alkylation of morpholine to produce N-(2-aminoethyl)morpholine, which is a commercially available compound. vulcanchem.com The synthesis of 2-chloroethylamine hydrochloride itself can be achieved through the chlorination of ethanolamine (B43304) using industrial byproduct hydrogen chloride with an organic acid as a catalyst. google.com

Direct Catalytic Amidation in the Synthesis of Derivatives (e.g., Moclobemide)

N-(2-aminoethyl)morpholine is a crucial intermediate in the synthesis of the antidepressant drug Moclobemide (B1677376). asianpubs.orgasianpubs.org The synthesis involves the direct amidation of N-(2-aminoethyl)morpholine with p-chlorobenzoic acid. asianpubs.orgasianpubs.org This reaction is facilitated by commercially available solid catalysts, and using toluene as a solvent is advantageous as it is an industrially acceptable Class-II organic solvent. asianpubs.org

Recent advancements have explored more sustainable and efficient methods for this amidation. One such method is thermo-mechanochemistry, a solvent-free approach that involves the simultaneous application of mechanical and thermal energy. chemrxiv.orgrsc.org This technique enables the direct and quantitative conversion of carboxylic acids and amines to amides, avoiding the need for activating agents and additives. chemrxiv.org The synthesis of Moclobemide using this method involves a two-step process where a crystalline supramolecular intermediate is formed before the final amide product. rsc.org

Biocatalytic methods also offer a green alternative for Moclobemide synthesis. The ATP-dependent amide bond synthetase, McbA, has been used to catalyze the reaction between 4-chlorobenzoic acid and 4-(2-aminoethyl)morpholine (B49859). nih.govresearchgate.netacs.org This enzymatic approach operates in aqueous media and utilizes an ATP recycling system, making it a highly efficient and environmentally friendly option. nih.govacs.org The reaction can achieve a conversion rate of over 99%. acs.org

Multi-component Reactions Involving 2-Morpholinoethanamine

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. 2-Morpholinoethanamine is a valuable component in various MCRs for the synthesis of diverse heterocyclic structures.

Condensation Reactions with Aldehydes and Other Reagents (e.g., in thiazinanone synthesis)

2-Morpholinoethanamine is utilized in three-component reactions to synthesize thiazinanone derivatives, which are recognized for their potential in medicinal chemistry. mdpi.comnih.gov Thiazinanones are synthesized through the condensation of an amine, a carbonyl compound (like an aldehyde), and a mercapto acid. mdpi.comnih.gov

Specifically, N-morpholinoethane-1,3-thiazinane-4-ones have been synthesized via a three-component reaction between various aldehydes, 2-morpholinoethanamine, and 3-mercaptopropionic acid. mdpi.comnih.gov These reactions can be conducted under both thermal conditions (in toluene at 110 °C) and through ultrasonication at room temperature, with the latter being a more energy-efficient method. mdpi.comnih.gov

Reactions for the Synthesis of Imidazole (B134444) Derivatives

Imidazole and its derivatives are significant in pharmaceutical industries due to their wide range of biological activities. asianpubs.orgajrconline.org 2-Morpholinoethanamine can be used in the multi-component synthesis of substituted imidazoles.

One such synthesis involves a one-pot reaction condensing butane-2,3-dione, trimethoxybenzaldehyde, 2-morpholinoethanamine, and ammonium (B1175870) acetate, using a sulphated yttria catalyst. asianpubs.org This method produces 4-(2-(4,5-Dimethyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-1-yl)ethyl)morpholine, a complex imidazole derivative. asianpubs.org Multi-component reactions are a cornerstone of modern synthetic chemistry for creating diverse libraries of heterocyclic compounds like imidazoles. ajrconline.orgnih.gov

Synthesis of Triazine Derivatives Bearing 3-Morpholinoethylamine Moiety

The 1,2,4-triazine (B1199460) scaffold is another heterocyclic system with significant pharmacological interest. tandfonline.com Novel 5,6-diaryl-1,2,4-triazines bearing a 3-morpholinoethylamine moiety have been synthesized through a green chemistry approach. tandfonline.comtandfonline.com

The synthesis starts with 5,6-diaryl-3-methylthio-1,2,4-triazines. tandfonline.comtandfonline.com These precursors are then treated with an excess of neat 4-(2-aminoethyl)morpholine at a temperature of 100–110 °C. tandfonline.comtandfonline.com This reaction proceeds without the need for any additional base, solvent, or catalyst, as the basicity of the morpholinoethylamine is sufficient to drive the demethylsulfurization and subsequent amination, yielding the desired triazine derivatives. tandfonline.comtandfonline.com

Data Tables

Table 1: Synthesis of N-(2-aminoethyl)morpholine

| Reactants | Reagents/Catalysts | Conditions | Yield | Reference(s) |

|---|---|---|---|---|

| Morpholine, 2-bromoethylamine hydrobromide | None (solvent/catalyst-free) | 3:1 molar ratio, heating | Up to 90% | asianpubs.org |

| Morpholine, 2-chloroethylamine HCl | Base (e.g., K₂CO₃, NaOH) | Solvent (e.g., water, toluene) | ~40% | asianpubs.org |

Table 2: Synthesis of Moclobemide

| Reactants | Reagents/Catalysts | Method | Key Features | Reference(s) |

|---|---|---|---|---|

| N-(2-aminoethyl)morpholine, p-chlorobenzoic acid | Solid catalysts | Catalytic Amidation | Industrially viable, uses toluene | asianpubs.orgasianpubs.org |

| 4-chlorobenzoic acid, 4-(2-aminoethyl)morpholine | None | Thermo-mechanochemistry | Solvent-free, quantitative yield | chemrxiv.orgrsc.org |

Table 3: Multi-component Reactions

| Target Compound | Reactants | Conditions | Reference(s) |

|---|---|---|---|

| N-morpholinoethane-1,3-thiazinane-4-ones | Aldehydes, 2-morpholinoethanamine, 3-mercaptopropionic acid | Toluene, 110°C or Ultrasound, r.t. | mdpi.comnih.gov |

| Substituted Imidazole | Butane-2,3-dione, trimethoxybenzaldehyde, 2-morpholinoethanamine, ammonium acetate | Sulphated yttria catalyst | asianpubs.org |

Synthesis of Thiourea (B124793) Derivatives

Thiourea derivatives are a class of compounds with significant interest due to their wide range of biological activities. researchgate.net The synthesis of thiourea derivatives using 2-morpholinoethanamine as a starting material is a well-established process. These reactions typically involve the nucleophilic attack of the primary amine group of 2-morpholinoethanamine on an isothiocyanate. mdpi.com

For instance, novel thiourea derivatives have been successfully synthesized by reacting 2-morpholinoethanamine with cinnamoyl isothiocyanate and benzoyl isothiocyanate. researchgate.net These reactions yield 1-(2-morpholinoethyl)-3-cinnamoylthiourea and 1-(2-morpholinoethyl)-3-benzoylthiourea, respectively. researchgate.net The structures of these compounds have been confirmed using various spectroscopic techniques, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as single-crystal X-ray diffraction. researchgate.net The IR spectra show characteristic stretching bands for N-H, C=O, C=S, and C-N groups, confirming the formation of the thiourea linkage. researchgate.net

| Compound | IR Stretching Bands (cm⁻¹) | ¹H NMR (δ ppm) - NH Protons | ¹³C NMR (δ ppm) - C=S and C=O |

|---|---|---|---|

| 1-(2-morpholinoethyl)-3-cinnamoylthiourea | v(N-H): ~3300, v(C=O): ~1600, v(C=S): ~700 | 10.86-10.97 and 9.07-9.12 | 169-179 |

| 1-(2-morpholinoethyl)-3-benzoylthiourea | v(N-H): ~3300, v(C=O): ~1600, v(C=S): ~700 | 10.86-10.97 and 9.07-9.12 | 169-179 |

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chemical compounds to reduce environmental impact. These approaches focus on methods that are solvent-free, catalyst-free, or utilize reusable and environmentally benign catalysts. prepchem.com

Solvent-free and catalyst-free reaction conditions represent a significant advancement in environmentally friendly synthesis. vulcanchem.com A notable example is the synthesis of the key intermediate N-(2-aminoethyl)morpholine (2-morpholinoethanamine) by treating morpholine with an aqueous solution of 2-bromoethylamine hydrobromide under solvent-free and catalyst-free conditions. researchgate.net This method is efficient and avoids the use of hazardous organic solvents.

Furthermore, green synthesis procedures have been developed for derivatives of 2-morpholinoethanamine. For example, 5,6-diaryl-N-(2-morpholinoethyl)-1,2,4-triazin-3-amines are synthesized by heating a mixture of the corresponding 3-methylthiotriazine with an excess of 4-(2-aminoethyl)morpholine neat (without a solvent) at 100–110 °C. mdpi.com This method provides the desired products in good yields after a simple workup involving precipitation in crushed ice. mdpi.com

The development of heterogeneous catalysts is a cornerstone of green chemistry, as they can be easily separated from the reaction mixture and reused. A novel bifunctional acid-base nanocatalyst has been prepared by immobilizing 2-morpholinoethanamine on the surface of graphene oxide (GO-mor). researchgate.net This immobilization is achieved through a simple, non-toxic, and green method. researchgate.net

The resulting GO-mor catalyst has demonstrated high efficiency in the one-pot synthesis of various heterocyclic compounds, including polyhydroquinoline derivatives. researchgate.netvulcanchem.com The catalytic performance of GO-mor is significantly superior to that of homogeneous catalysts like pure 2-morpholinoethanamine or graphene oxide alone. vulcanchem.com This enhanced activity is attributed to the synergistic effect of the acidic functional groups on the graphene oxide surface and the basic amine groups of the immobilized 2-morpholinoethanamine. researchgate.net

| Catalyst | Reaction Yield |

|---|---|

| Graphene oxide immobilized 2-morpholinoethanamine (GO-mor) | 85–92% |

| Pure 2-morpholinoethanamine (Homogeneous) | 60–75% |

| Graphene Oxide (GO) | 20–30% |

Nucleophilic Substitution Reactions with Cyclotriphosphazenes

Hexachlorocyclotriphosphazene (P₃N₃Cl₆) is an inorganic ring system with highly reactive phosphorus-chlorine bonds, making it an excellent substrate for nucleophilic substitution reactions. google.com The reaction of hexachlorocyclotriphosphazene with primary amines like 4-(2-aminoethyl)morpholine allows for the attachment of the morpholinoethyl moiety to the phosphazene core. google.com

In a typical reaction, hexachlorocyclotriphosphazene is treated with 4-(2-aminoethyl)morpholine in a solvent such as tetrahydrofuran (B95107) (THF) in the presence of a base like triethylamine (B128534) to neutralize the HCl produced. google.com The substitution pathway (geminal vs. non-geminal) is influenced by steric and electronic factors. google.com While secondary amines like morpholine often lead to non-geminal products, primary amines can favor geminal substitution. google.com The resulting amino-substituted cyclotriphosphazene (B1200923) derivatives are characterized by techniques such as mass spectrometry and NMR spectroscopy (³¹P, ¹H, and ¹³C) to confirm their molecular structure. google.com

Derivatization Strategies

Derivatization of 2-morpholinoethanamine through the formation of new chemical bonds at its primary amine is a common strategy to synthesize new molecules with specific properties.

The formation of an amide bond is one of the most fundamental reactions in organic chemistry. 2-Morpholinoethanamine serves as a valuable amine source for creating amide linkages. A prominent example is its use in the synthesis of the antidepressant drug moclobemide. researchgate.net An efficient synthesis involves the direct amidation of N-(2-aminoethyl)morpholine with p-chlorobenzoic acid. This reaction is effectively catalyzed by boric acid in toluene, providing moclobemide in excellent yield. The process is desirable from an industrial standpoint as the only byproduct is water. researchgate.net

The reaction progress is optimized by adjusting catalyst loading. For instance, the yield of moclobemide increases significantly with the use of a boric acid catalyst compared to the uncatalyzed reaction. researchgate.net

| Catalyst | Conditions | Yield |

|---|---|---|

| None | Toluene, 24h reflux | 10% |

| Boric Acid | Toluene, reflux | Excellent |

This amine is also used in peptide chemistry for creating specialized amide derivatives. For example, it can be reacted with activated carboxylic acids to form peptide tertiary amides.

Therefore, it is not possible to generate a scientifically accurate article that adheres strictly to the provided outline for N-Ethyl-2-morpholinoethanamine due to the absence of specific research findings for the following sections:

Advanced Spectroscopic and Structural Characterization of 2 Morpholinoethanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. For N-substituted morpholines, NMR analysis confirms the presence of the morpholine (B109124) ring, often in a chair conformation, and characterizes the substituents attached to the nitrogen atom. nih.govresearchgate.net

¹H NMR Spectral Analysis

The ¹H NMR spectrum of N-Ethyl-2-morpholinoethanamine is predicted to show distinct signals corresponding to the protons of the morpholine ring, the ethylamine (B1201723) bridge, and the terminal ethyl group. The chemical shifts are influenced by the electronegativity of adjacent oxygen and nitrogen atoms.

The morpholine ring protons typically appear as two sets of multiplets. The four protons adjacent to the oxygen atom (-O-CH₂-) are deshielded and expected to resonate at approximately 3.7 ppm, while the four protons adjacent to the nitrogen atom (-N-CH₂-) are expected at around 2.4-2.5 ppm. chemicalbook.com The ethylamine bridge (-N-CH₂-CH₂-N-) would likely present as two triplets around 2.5-2.7 ppm. The terminal ethyl group is characterized by a quartet for the methylene protons (-CH₂-) deshielded by the adjacent nitrogen, appearing around 2.6 ppm, and a triplet for the terminal methyl protons (-CH₃) at approximately 1.1 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH₃ (Ethyl group) | ~ 1.1 | Triplet |

| -CH₂- (Morpholine ring, adjacent to N) | ~ 2.4-2.5 | Triplet (or Multiplet) |

| -N-CH₂-CH₂-N- (Bridge) | ~ 2.5-2.7 | Multiplet |

| -CH₂- (Ethyl group) | ~ 2.6 | Quartet |

| -CH₂- (Morpholine ring, adjacent to O) | ~ 3.7 | Triplet (or Multiplet) |

¹³C NMR Spectral Analysis

In the ¹³C NMR spectrum, six distinct signals are expected for the eight carbon atoms of this compound, reflecting the molecular symmetry. The carbons of the morpholine ring adjacent to the oxygen atom (-O-C H₂-) are the most deshielded, typically appearing around 67 ppm. chemicalbook.com The morpholine carbons adjacent to the nitrogen (-N-C H₂-) are expected around 54 ppm. nih.govresearchgate.net The carbons of the ethylamine bridge and the ethyl group would appear further upfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C H₃ (Ethyl group) | ~ 12-15 |

| -C H₂- (Ethyl group) | ~ 48-52 |

| -N-C H₂-C H₂-N- (Bridge) | ~ 53-58 |

| -C H₂- (Morpholine ring, adjacent to N) | ~ 54 |

| -C H₂- (Morpholine ring, adjacent to O) | ~ 67 |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. For this compound, the spectrum would be characterized by absorptions corresponding to C-H, C-O, and C-N bonds. A key diagnostic feature would be the absence of N-H stretching bands (typically found at 3300-3500 cm⁻¹), which distinguishes it from its precursor, 2-morpholinoethylamine. spectrabase.comchemicalbook.com

Prominent peaks include strong C-H stretching vibrations from the methylene and methyl groups in the 2800-3000 cm⁻¹ region. researchgate.net A significant C-O-C stretching band, characteristic of the ether linkage in the morpholine ring, is expected around 1115 cm⁻¹. nist.gov C-N stretching vibrations are anticipated in the 1000-1200 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aliphatic) | 2800-3000 | Strong |

| C-H Bend | 1450-1470 | Medium |

| C-O-C Stretch (Ether) | ~ 1115 | Strong |

| C-N Stretch (Amine) | 1000-1200 | Medium-Strong |

Mass Spectrometry (MS), including ESI-MS and EI-MS

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues based on fragmentation patterns. The molecular formula of this compound is C₈H₁₈N₂O, corresponding to a molecular weight of 158.24 g/mol .

Under Electron Ionization (EI), amines typically undergo α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). libretexts.orgmiamioh.edu The most probable fragmentation for this compound is the cleavage of the bond between the two bridge carbons to form a stable morpholinomethyl cation. This fragment, [CH₂=N(CH₂CH₂)₂O]⁺, at m/z 100, is expected to be the base peak, a pattern observed in the closely related 2-morpholinoethylamine and N-ethylmorpholine. chemicalbook.comnist.govnist.gov Other significant fragments would arise from the loss of the ethyl group or other cleavages along the ethylamine chain.

Table 4: Predicted Key Fragments in the EI-Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 158 | [C₈H₁₈N₂O]⁺ | Molecular Ion (M⁺) |

| 143 | [M - CH₃]⁺ | Loss of a methyl radical |

| 129 | [M - CH₂CH₃]⁺ | Loss of an ethyl radical |

| 100 | [C₅H₁₀NO]⁺ | α-cleavage, formation of morpholinomethyl cation |

| 86 | [C₄H₈NO]⁺ | Cleavage yielding the [M - C₄H₁₀N]⁺ fragment |

| 58 | [C₃H₈N]⁺ | Cleavage yielding the [CH₂=NHEt]⁺ fragment |

X-ray Crystallography for Structural Elucidation

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and conformational details.

Specific X-ray crystallographic data for this compound is not available in the reviewed scientific literature. However, analysis of various N-substituted morpholine derivatives consistently reveals that the six-membered morpholine ring adopts a stable chair conformation. researchgate.net It is therefore highly probable that the morpholine moiety in this compound also exists in this conformation. A definitive crystal structure would be necessary to determine the precise bond angles and the orientation of the N-ethyl-ethanamine substituent.

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a compound. This data is crucial for verifying the empirical formula of a newly synthesized substance and assessing its purity. The theoretical elemental composition of this compound (C₈H₁₈N₂O) is calculated from its molecular formula and atomic weights.

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Mass Percentage (%) |

| Carbon | C | 60.72% |

| Hydrogen | H | 11.46% |

| Nitrogen | N | 17.70% |

| Oxygen | O | 10.11% |

Chromatographic Techniques for Analysis and Purification

Chromatographic techniques are essential for the separation, identification, and purification of this compound and its derivatives. The selection of a specific method, such as Gas Chromatography (GC), Thin-Layer Chromatography (TLC), or Flash Chromatography, depends on the analytical objective, whether it is for purity assessment, reaction monitoring, or bulk purification.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It is frequently coupled with a mass spectrometer (GC-MS) for definitive identification. The analysis of related morpholine compounds often involves specific GC parameters to achieve optimal separation and detection.

Key parameters for GC analysis include the type of column, temperature programming, and detector. A capillary column like a TM-1701 is often used for separating amine derivatives. nih.gov

Table 1: Illustrative GC-MS Parameters for Morpholine Derivative Analysis This table is based on methods for related compounds and illustrates typical starting conditions.

| Parameter | Setting |

|---|---|

| Column | TM-1701 (30 m x 0.32 mm I.D., 0.5 µm film thickness) nih.gov |

| Injection Mode | Split/Splitless |

| Oven Program | Initial 100°C (4 min), ramp 10°C/min to 120°C (3 min), ramp 20°C/min to 250°C (5 min) nih.gov |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Impact (EI), 70 eV nih.gov |

| Monitored Ions (SIM) | 86.1, 116.1 (for N-nitrosomorpholine) nih.gov |

Sample preparation for GC analysis may involve liquid-liquid extraction to isolate the compound of interest from a complex matrix, followed by derivatization if necessary. nih.govscispace.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a versatile, rapid, and cost-effective method used for monitoring reaction progress, identifying compounds, and determining the appropriate solvent system for column chromatography. libretexts.organalyticaltoxicology.commdpi.com For amine compounds like this compound, silica gel is a common stationary phase. crsubscription.comamrita.edu

The separation on a TLC plate is governed by the differential partitioning of the compound between the stationary phase (e.g., silica gel) and the mobile phase. crsubscription.comamrita.edu The choice of mobile phase is critical for achieving good separation. For basic compounds like amines, a mixture of a nonpolar solvent (e.g., chloroform) and a polar solvent (e.g., methanol) with a small amount of a base (e.g., aqueous ammonia) is often effective. researchgate.net This basic modifier helps to reduce tailing of the amine spots on the silica plate. libretexts.org

Visualization of the separated spots can be achieved using UV light if the compounds are UV-active, or by staining with a suitable reagent such as ninhydrin for primary or secondary amines, or potassium permanganate for compounds that can be oxidized. amrita.edu

Table 2: Typical TLC Systems for Analysis of Amine Derivatives

| Stationary Phase | Mobile Phase (Solvent System) | Application |

|---|---|---|

| Silica Gel G analyticaltoxicology.com | Chloroform-Methanol-25% Aqueous Ammonia (80:20:2) researchgate.net | Separation of cyclic amines researchgate.net |

| Alumina | Acetone-25% Aqueous Ammonia (80:15) analyticaltoxicology.com | General amine separation |

The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC for identifying compounds under specific conditions.

Flash Chromatography

Flash chromatography, a variation of column chromatography, is the standard method for purifying chemical compounds on a preparative scale in a research setting. nih.gov It utilizes a stationary phase, typically silica gel, packed in a column through which a solvent (eluent) is pumped to separate the components of a mixture. google.comgoogle.commdpi.com This technique is routinely used in the synthesis of morpholine derivatives to isolate the desired product from unreacted starting materials and byproducts. nih.govnih.govmdpi.com

The process begins with the selection of an appropriate eluent system, often determined by prior analysis using TLC. A solvent system that provides a good Rf value (typically 0.2-0.4) on TLC is chosen for the flash chromatography separation. For morpholine derivatives, common eluents include mixtures of nonpolar solvents like pentane or hexanes with more polar solvents such as ethyl acetate or ether. nih.govgoogle.com For more polar compounds, systems like dichloromethane/methanol are employed. nih.gov

The crude product is loaded onto the top of the silica gel column and the eluent is passed through, carrying the different components at different rates. Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure compound.

Table 3: Examples of Eluent Systems for Flash Chromatography Purification of Morpholine Derivatives

| Stationary Phase | Eluent System | Compound Type Purified |

|---|---|---|

| Silica Gel | Pentane / Ether google.com | N-substituted morpholine intermediates google.com |

| Silica Gel | Dichloromethane / Ethanol (95:5) google.com | 2,4-disubstituted morpholine derivatives google.com |

| Silica Gel | Ethyl Acetate / Hexanes (5%) nih.gov | 3,5-disubstituted morpholine products nih.gov |

The successful application of these chromatographic techniques is fundamental to the synthesis and analysis of this compound, ensuring its purity and confirming its chemical identity.

Biological Activity and Pharmacological Investigations of 2 Morpholinoethanamine Derivatives

Antimicrobial and Antifungal Activities

Derivatives of morpholine (B109124) have demonstrated notable efficacy against a range of microbial and fungal pathogens. The unique chemical structure of the morpholine ring is a key contributor to these properties.

Investigations into new morpholine derivatives have confirmed their inhibitory activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives of 4-(2-Aminoethyl) morpholine have shown good inhibitory action against several bacterial strains. researchgate.net The antibacterial effects of some derivatives are attributed to their ability to interfere with bacterial cellular components and disrupt essential metabolic pathways. smolecule.com

In the realm of antifungal research, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as fungicidal agents against Candida species and also show activity against Aspergillus species. nih.gov Further optimization of this series led to a compound with broad-spectrum in vitro activity against various fungi, including molds and dermatophytes, and demonstrated in vivo efficacy in a murine model of systemic Candida albicans infection. nih.gov Additionally, morpholine-based surfactants have been evaluated for their properties against drug-susceptible or resistant Candida albicans and Cryptococcus neoformans. researchgate.net

Table 1: Antimicrobial and Antifungal Activities of Selected 2-Morpholinoethanamine Derivatives

| Derivative Class | Target Organism(s) | Observed Effect | Reference |

|---|---|---|---|

| 4-(2-Aminoethyl) morpholine derivatives | Gram-negative bacteria | Good inhibitory action | researchgate.net |

| 2-(2-oxo-morpholin-3-yl)-acetamide derivatives | Candida species, Aspergillus species | Fungicidal activity | nih.gov |

| Morpholine-based surfactants | Candida albicans, Cryptococcus neoformans | Antifungal properties | researchgate.net |

Anticancer and Antitumor Activities

The morpholine moiety has been incorporated into various molecular frameworks to develop potent anticancer agents. These derivatives have shown cytotoxicity against numerous cancer cell lines through diverse mechanisms of action.

Tylophorine Derivatives: Structural modification of the natural product tylophorine has yielded promising antitumor agents. nih.gov A novel series of tylophorine derivatives was designed, and one compound featuring an {ethyl[2-(morpholin-4-yl)ethyl]amino}methyl group demonstrated the most significant cytotoxic effects against MCF-7, A549, and HepG-2 cancer cells. nih.gov Tylophorine and its derivatives are known to exert antiangiogenic and antitumor activity, in part by arresting the cell cycle at the G1 phase. nih.gov

Cyclotriphosphazene (B1200923) Derivatives: Cyclotriphosphazenes functionalized with 2-morpholinoethylamine have been shown to exhibit more effective anti-cancer activity compared to derivatives with other moieties. nih.gov These compounds displayed notable antiproliferative effects in U2OS osteosarcoma cells, potentially by interfering with cell cycle progression and causing G2/M phase arrest. nih.gov The introduction of coumarin onto a cyclotriphosphazene scaffold also significantly enhanced antitumor activity against breast cancer cell lines (MCF-7 and 4T1). rsc.org

Leukemia and Other Cancer Models: Morpholine-substituted quinazoline derivatives have been synthesized and evaluated for their cytotoxic potential against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cell lines. rsc.org Two compounds, AK-3 and AK-10, showed significant activity, with IC₅₀ values for AK-10 being 8.55 µM, 3.15 µM, and 3.36 µM against A549, MCF-7, and SHSY-5Y cells, respectively. rsc.org Mechanistic studies revealed that these compounds inhibit cell proliferation during the G1 phase of the cell cycle and induce apoptosis. rsc.orgnih.gov Similarly, novel 2-morpholino-4-anilinoquinoline derivatives have demonstrated potent anticancer activity against the HepG2 (liver) cancer cell line, causing G0G1 cell cycle arrest. nih.govrsc.org

Table 2: In Vitro Anticancer Activity of Selected 2-Morpholinoethanamine Derivatives

| Derivative Class | Cell Line | IC₅₀ Value | Mechanism of Action | Reference |

|---|---|---|---|---|

| Tylophorine derivative | MCF-7, A549, HepG2 | Not specified | Cytotoxicity | nih.gov |

| 2-Morpholino-4-anilinoquinoline (Compound 3d) | HepG2 | 8.50 µM | G0G1 cell cycle arrest | nih.govrsc.org |

| 2-Morpholino-4-anilinoquinoline (Compound 3c) | HepG2 | 11.42 µM | G0G1 cell cycle arrest | nih.govrsc.org |

| Morpholine-acetamide derivative (Compound 1h) | ID8 (ovarian) | 9.40 µM | Carbonic anhydrase inhibition | nih.gov |

| Cyclotriphosphazene-coumarin | 4T1 (breast) | 75.93–154.91 µM | Not specified | rsc.org |

| Cyclotriphosphazene-coumarin | MCF-7 (breast) | 108.72–188.44 µM | Not specified | rsc.org |

| Morpholine-quinazoline (AK-10) | MCF-7 (breast) | 3.15 µM | G1 phase arrest, apoptosis | rsc.org |

| Morpholine-quinazoline (AK-10) | SHSY-5Y (neuroblastoma) | 3.36 µM | G1 phase arrest, apoptosis | rsc.org |

Antithrombotic and Antiplatelet Activities

Platelet aggregation is a critical process in thrombosis, and its inhibition is a key therapeutic strategy for cardiovascular diseases. mdpi.com Certain derivatives of 2-morpholinoethanamine have been investigated for their potential to interfere with this process.

In vitro assays are crucial for the initial screening of antiplatelet activity. A series of novel 2-aminopyrimidine derivatives were synthesized and evaluated for their ability to inhibit platelet aggregation induced by adenosine diphosphate (ADP) and arachidonic acid (AA) in human plasma. nih.gov Among the tested compounds, one featuring a morpholinomethyl group was included in the study. nih.gov While none of the compounds showed satisfactory activity against ADP-induced aggregation, acceptable activities were observed against aggregation induced by arachidonic acid. nih.gov In another study, piperlongumine was used as a lead compound to synthesize new antiplatelet agents, including 1-morpholin-4-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. nih.gov These compounds were tested for their inhibitory effects on platelet aggregation induced by collagen, AA, and platelet-activating factor (PAF). nih.gov

Scientific literature from the conducted search does not provide specific details on ex vivo assays for N-Ethyl-2-morpholinoethanamine or its direct derivatives concerning antithrombotic and antiplatelet activities.

The conducted search did not yield specific in vivo studies, such as those evaluating ulcerogenicity in rats, for this compound or its direct derivatives in the context of antithrombotic and antiplatelet activities.

Enzyme and Receptor Inhibition Studies

The structural versatility of 2-morpholinoethanamine derivatives makes them suitable candidates for interacting with various biological targets, including enzymes and receptors.

Enzyme Inhibition:

Cathepsin D: This lysosomal protease is a target in cancer therapy. nih.gov The inhibition of Cathepsin D can sensitize cancer cells to anticancer drugs by promoting the destabilization of the anti-apoptotic protein Bcl-xL. nih.gov While studies have not directly tested this compound derivatives, the established role of Cathepsin D inhibition in cancer provides a rationale for designing morpholine-containing inhibitors. nih.govnih.gov

Carbonic Anhydrase: Novel morpholine-acetamide derivatives have been screened for their ability to inhibit carbonic anhydrase. Several compounds showed significant inhibitory activities, with IC₅₀ values for the most active compounds being comparable to the standard inhibitor acetazolamide. nih.gov

Cholinesterase: A series of 4-N-phenylaminoquinoline derivatives bearing a morpholine group were designed as cholinesterase inhibitors for potential use in Alzheimer's disease. mdpi.com Compound 11g was the most potent, with IC₅₀ values of 1.94 µM for acetylcholinesterase (AChE) and 28.37 µM for butyrylcholinesterase (BChE). Kinetic analysis revealed a mixed-type inhibition mechanism for the most active compounds. mdpi.com

Receptor Inhibition:

Adenosine Receptors: A set of 2-aryl-6-morpholinopurine derivatives were synthesized and found to be potent antagonists at human A₁, A₂ₐ, A₂ₑ, and A₃ adenosine receptor subtypes. mdpi.com Functional assays confirmed that select compounds behave as antagonists, with pKₑ values of 8.24 and 8.25 for the A₃ and A₁ receptors, respectively. mdpi.com

Serotonin and Noradrenaline Reuptake: Enantiomerically pure 2-[(phenoxy)(phenyl)methyl]morpholine derivatives have been identified as inhibitors of monoamine reuptake. nih.gov Structure-activity relationship studies demonstrated that both stereochemistry and aryl substitution patterns influence the inhibition of serotonin and noradrenaline reuptake, leading to the identification of selective and dual inhibitors. nih.gov

Table 3: Enzyme and Receptor Inhibition by 2-Morpholinoethanamine Derivatives

| Derivative Class | Target | Potency (IC₅₀ / pKᵢ / pKₑ) | Inhibition Type | Reference |

|---|---|---|---|---|

| Morpholine-acetamide (Compound 1h) | Carbonic Anhydrase | IC₅₀: 8.12 µM | Not specified | nih.gov |

| Morpholine-quinoline (Compound 11g) | AChE | IC₅₀: 1.94 µM | Mixed-type | mdpi.com |

| Morpholine-quinoline (Compound 11g) | BChE | IC₅₀: 28.37 µM | Not specified | mdpi.com |

| 2-aryl-6-morpholinopurine (Compound 3x) | A₁ Adenosine Receptor | pKᵢ: 8.23 / pKₑ: 8.25 | Antagonist | mdpi.com |

Insufficient Data Available for this compound's Specific Biological Activity

Following a comprehensive search of available scientific literature, it has been determined that there is a lack of specific research data concerning the biological activities of the chemical compound this compound, particularly in relation to its effects on cell growth, differentiation, signaling pathways, and its applications as a biological buffer.

The investigation did not yield specific studies or detailed findings on this compound that would allow for a thorough and accurate discussion within the requested article structure. Research on closely related 2-morpholinoethanamine derivatives does exist; however, this information does not directly address the biological and pharmacological profile of the N-ethylated form of the compound as specified. Therefore, to maintain scientific accuracy and adhere strictly to the requested subject, the article cannot be generated as outlined.

Further research would be required to elucidate the specific effects of this compound on cellular processes and its potential utility as a biological buffer. Without dedicated studies, any discussion on its biological activity would be speculative and fall outside the scope of providing scientifically validated information.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and geometry of molecules. For compounds like N-Ethyl-2-morpholinoethanamine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine the most stable geometric configuration (optimized geometry), vibrational frequencies corresponding to its infrared spectrum, and various bonding features.

While specific DFT studies focusing solely on this compound are not prevalent in the literature, research on related, more complex molecules containing the 2-(morpholin-4-yl)ethyl moiety demonstrates the utility of this method. Such analyses provide detailed interpretations of vibrational spectra and confirm the equilibrium structural geometry of the molecular framework. These calculations are crucial for understanding the fundamental quantum chemical properties of the molecule.

Molecular Docking Studies (e.g., with COX-1 and COX-2 enzymes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target like an enzyme.

Cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Molecular docking studies on potential inhibitors reveal critical interactions within the enzyme's active site. For a molecule to inhibit COX enzymes, it typically interacts with key amino acid residues. For instance, interactions with residues such as Arg120, Tyr355, and Ser530 are often crucial for binding and inhibition. nih.gov

Although specific docking studies of this compound with COX-1 and COX-2 are not detailed in available research, studies on other compounds containing morpholine (B109124) moieties have been conducted. These analyses indicate that the morpholine group can participate in hydrogen bonding and hydrophobic interactions within protein binding pockets, which are essential for stabilizing the ligand-receptor complex. For example, in studies of various inhibitors, the nitrogen atom of a morpholine ring is often identified as a potential hydrogen bond acceptor. mdpi.com

Table 1: Key Amino Acid Residues in COX Enzyme Active Sites

| Enzyme | Key Residue | Type of Interaction |

|---|---|---|

| COX-1 / COX-2 | Arg120 | Hydrogen Bond |

| COX-1 / COX-2 | Tyr355 | Hydrogen Bond |

| COX-1 / COX-2 | Ser530 | Hydrogen Bond |

This table represents key residues generally involved in ligand binding to COX enzymes, as identified in various docking studies.

Quantum Chemical Calculations for Reaction Pathways and Stability

Quantum chemical calculations are essential for exploring the reactivity and stability of a molecule. These methods can map out potential energy surfaces for chemical reactions, identifying transition states and calculating activation energies. This information is vital for understanding reaction mechanisms and predicting the kinetic and thermodynamic stability of a compound.

Theoretical studies can analyze processes such as tautomerization, proton transfer, and decomposition pathways. By employing methods like the Transition State Theory (TST), researchers can estimate the kinetic features of different conversion processes. Thermodynamic analyses can determine the relative stabilities of different isomers or conformers in various environments, such as in the gas phase or in a solvent. While specific reaction pathway calculations for this compound are not published, the established theoretical frameworks are fully applicable to predict its chemical behavior under various conditions.

Analysis of Molecular Geometry Parameters, HOMO-LUMO, and Molecular Electrostatic Potential (MEP)

The analysis of a molecule's geometry and electronic properties provides a wealth of information about its reactivity. The optimized molecular structure reveals precise bond lengths, bond angles, and dihedral angles.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. mdpi.com

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, providing further insight into the molecule's chemical behavior. materialsciencejournal.org

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, electron-rich regions (negative potential), which are prone to electrophilic attack, are typically colored red. Electron-deficient regions (positive potential), susceptible to nucleophilic attack, are colored blue. Green and yellow areas represent regions of neutral or intermediate potential. For this compound, the nitrogen atoms and the oxygen atom of the morpholine ring are expected to be regions of negative potential (red/yellow), while the hydrogen atoms of the amine and ethyl groups would represent regions of positive potential (blue). researchgate.net

Applications in Advanced Materials and Probes

Lysosome-Targeting Groups in Fluorescent Probes

The N-(2-Aminoethyl)morpholine moiety is widely utilized in biomedical applications as an important lysosome-targeting group. sigmaaldrich.comchemicalbook.com Lysosomes are acidic organelles within cells, and the morpholine (B109124) group's pKa value allows it to become protonated in this acidic environment, leading to the accumulation of probes within the target organelle. mdma.ch This property is crucial for designing probes that can specifically monitor the chemical environment and activities within lysosomes. smolecule.comresearchgate.net

N-(2-Aminoethyl)morpholine is a key component in the synthesis of lysosome-targetable fluorescent probes designed for imaging hydrogen sulfide (B99878) (H₂S) in living cells. sigmaaldrich.comchemicalbook.com Hydrogen sulfide is now recognized as an important gasotransmitter involved in cellular signaling, similar to nitric oxide and carbon monoxide. chemimpex.com Fluorescent probes offer a powerful method for studying the role of H₂S in physiological and pathological processes. chemimpex.com The design of these probes often involves incorporating the N-(2-Aminoethyl)morpholine group to ensure the probe specifically accumulates in the lysosomes, allowing for the targeted detection of H₂S within this organelle. sigmaaldrich.com

The compound is used to synthesize advanced fluorescent probes for monitoring pH changes in living cells based on mechanisms such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Fluorescence Resonance Energy Transfer (FRET). sigmaaldrich.comchemicalbook.com A probe incorporating N-(2-Aminoethyl)morpholine can be designed to exhibit an "off-on" fluorescence response to pH changes. mdma.ch The morpholine group acts as the lysosomal targeting unit and can also participate in the PET process, which is sensitive to pH variations. mdma.chguidechem.com This allows for the creation of ratiometric probes that provide a highly sensitive and quantitative measurement of pH fluctuations within lysosomes, which is vital for studying cellular processes like autophagy and cell death. mdma.chguidechem.com

N-(2-Aminoethyl)morpholine serves as a precursor in the synthesis of fluorescent probes that can target deoxyribonucleic acid (DNA). sigmaaldrich.com For instance, it is used in the creation of 1,8-naphthalimide (B145957) conjugated Tröger's bases. sigmaaldrich.com These molecules are designed to bind to DNA, and the attached fluorophore allows for the visualization of this interaction. nih.govnih.gov The ability to create probes that can specifically recognize and report on the presence of DNA sequences is fundamental for genetic analysis and understanding cellular function. threebond.co.jp

Polymer Chemistry Applications (e.g., curing agent in epoxy resins)

In the field of polymer chemistry, N-(2-Aminoethyl)morpholine functions as an effective curing agent for epoxy resins. chemimpex.com Amine-based curing agents are essential for cross-linking epoxy resins to form durable, thermosetting polymers. threebond.co.jpnih.gov The N-(2-Aminoethyl)morpholine molecule contains active hydrogen atoms on its primary amine group that react with the epoxy groups of the resin, initiating the cross-linking process. threebond.co.jp

The unique structure of this compound, featuring both a primary amine for reaction and a morpholine ring, distinguishes it from conventional amine curing agents. smolecule.com The morpholine ring can participate in hydrogen bonding, which influences the final properties of the cured polymer network. smolecule.com Furthermore, the nitrogen-oxygen heterocyclic structure of the morpholine ring contributes to the thermal stability of the resulting material. smolecule.com The use of N-(2-Aminoethyl)morpholine as a curing agent can therefore enhance the mechanical properties and thermal stability of epoxy-based materials. chemimpex.comsmolecule.com

| Feature | Description | Impact on Epoxy Resin | Reference |

|---|---|---|---|

| Reactive Group | Primary amine (-NH₂) | Initiates nucleophilic attack on epoxy rings, causing cross-linking. | smolecule.comthreebond.co.jp |

| Molecular Structure | Contains a morpholine ring with a tertiary amine and an ether linkage. | Influences final polymer properties through hydrogen bonding networks. | smolecule.com |

| Thermal Stability | The morpholine ring's nitrogen-oxygen heterocyclic structure is thermally stable. | Improves char yield and delays the onset of thermal decomposition in the cured resin. | smolecule.com |

| Overall Function | Curing Agent / Hardener | Improves mechanical strength and thermal durability of the final thermoset material. | chemimpex.com |

Role in Nanovehicle Development (e.g., poly(β-amino ester)s-based nanovehicles for gene delivery)

Poly(β-amino ester)s (PBAEs) are a class of biodegradable polymers that have shown significant promise as non-viral vectors for gene delivery. nih.govnih.gov These polymers are typically synthesized through the Michael addition reaction of a diacrylate monomer with a primary or secondary amine. bohrium.com The resulting polymers are cationic and can self-assemble with negatively charged nucleic acids (like DNA or RNA) to form nanoparticles. nih.govnih.gov These nanoparticles can be internalized by cells, escape from the endosome, and release their genetic cargo into the cytoplasm. nih.gov

The versatility of PBAE synthesis allows for the creation of large libraries of polymers by varying the amine and diacrylate monomers. nih.gov Primary amines are common starting materials for this synthesis. nih.gov N-(2-Aminoethyl)morpholine, with its reactive primary amine group, is a suitable candidate for use as a monomer in the synthesis of PBAEs. dergipark.org.tr Its incorporation into the polymer backbone would introduce the morpholine moiety, potentially influencing the polymer's properties, such as its buffering capacity and interaction with cellular membranes, which are critical for effective gene delivery. nih.gov

Industrial Chemical Intermediate

N-(2-Aminoethyl)morpholine is a valuable intermediate in the synthesis of a wide range of industrial chemicals. chemimpex.comguidechem.com Its bifunctional nature allows it to be a starting point for creating more complex molecules with specific applications. chemimpex.com

| Application Area | Role of N-(2-Aminoethyl)morpholine | Example Product | Reference |

|---|---|---|---|

| Pharmaceuticals | Serves as a key building block in the synthesis of active pharmaceutical ingredients (APIs). | Moclobemide (B1677376) (an antidepressant). | mdma.chnih.govresearchgate.net |

| Agrochemicals | Used as an intermediate in the formulation of pesticides and herbicides. | Various agrochemical formulations. | chemimpex.comcphi-online.com |

| Surfactants | Acts as a raw material for the synthesis of surfactant compounds. | Specialty surfactants. | chemimpex.comguidechem.com |

| Corrosion Inhibitors | Used as a component in the manufacturing of corrosion inhibitor formulations. | Corrosion inhibitors for metals. | chemimpex.comguidechem.com |

Pharmaceuticals : The compound is a well-established intermediate in the pharmaceutical industry. guidechem.com A notable example is its use in the synthesis of Moclobemide, a reversible monoamine oxidase inhibitor used as an antidepressant. mdma.chnih.govresearchgate.net In the synthesis, the primary amine of N-(2-aminoethyl)morpholine is coupled with 4-chlorobenzoyl chloride to form the final drug molecule. mdma.chresearchgate.net

Agrochemicals : It is used as an intermediate in the agrochemical sector for the production of products like pesticides and herbicides. chemimpex.comcphi-online.com

Surfactants : N-(2-Aminoethyl)morpholine serves as a raw material in the synthesis of surfactants, which are compounds that lower surface tension and are used in detergents, emulsifiers, and foaming agents. chemimpex.comguidechem.com

Corrosion Inhibitors : The compound is also a component in the formulation of corrosion inhibitors. guidechem.com Morpholine and its derivatives are known to be effective corrosion inhibitors, particularly for protecting metals in boiler water treatment systems by forming a protective film on the metal surface. guidechem.comsilverfernchemical.commdpi.com

Mechanistic Studies of Biochemical and Catalytic Processes

Enzymatic Degradation Pathways

While specific enzymatic degradation studies on N-Ethyl-2-morpholinoethanamine are not extensively documented, the biochemical fate of its core morpholine (B109124) structure has been investigated, primarily in microorganisms. The central mechanism involves the cytochrome P-450 (CYP) enzyme system, which is crucial for the metabolism of various xenobiotic compounds. nih.govmdpi.com

Research on environmental Mycobacterium strains has shown that these bacteria can utilize morpholine as a sole source of carbon, nitrogen, and energy. nih.govnih.gov The initial and rate-limiting step in this biodegradation pathway is the cleavage of the morpholine ring, a reaction catalyzed by a soluble, heme-containing cytochrome P-450 monooxygenase. nih.govnih.gov The proposed mechanism involves the hydroxylation of a carbon atom adjacent to the nitrogen atom within the ring. This hydroxylation event forms an unstable intermediate, which then leads to the cleavage of a C-N bond, effectively opening the heterocyclic ring. nih.gov

Studies using in situ 1H nuclear magnetic resonance (NMR) spectroscopy on Mycobacterium cultures have identified key intermediates in this pathway, including 2-(2-aminoethoxy)acetate (B1259841) and glycolate. nih.govnih.gov The formation of these intermediates is dependent on the activity of cytochrome P-450. This has been confirmed through inhibition studies using metyrapone (B1676538), a specific inhibitor of CYP enzymes. nih.govnih.govnih.gov The addition of metyrapone to morpholine-degrading bacterial cultures significantly inhibits the breakdown of the morpholine ring and slows the formation of subsequent metabolites. nih.gov The synthesis of this specific cytochrome P-450 enzyme is induced by the presence of cyclic amines like morpholine, piperidine, and pyrrolidine (B122466). nih.gov This enzymatic pathway represents a key environmental route for the breakdown of the morpholine moiety. nih.gov

| Component | Role/Identity | Evidence/Observation | Reference |

|---|---|---|---|

| Cytochrome P-450 | Key Enzyme | Catalyzes the initial C-N bond cleavage of the morpholine ring. Detected via carbon monoxide difference spectrum with a peak near 450 nm in morpholine-grown cells. | nih.govnih.gov |

| Hydroxylation | Initial Reaction Step | Proposed mechanism for ring opening, occurring on a carbon adjacent to the ring nitrogen. | nih.gov |

| 2-(2-aminoethoxy)acetate | Intermediate | Identified by 1H NMR spectroscopy during morpholine degradation. | nih.govnih.gov |

| Glycolate | Intermediate | Detected as a downstream product in the metabolic pathway. | nih.govnih.gov |

| Metyrapone | Inhibitor | Specifically inhibits cytochrome P-450, leading to decreased degradation of morpholine. | nih.govnih.gov |

Nucleophilic Attack Mechanisms in Synthesis

The synthesis of this compound and related substituted morpholines relies fundamentally on nucleophilic attack mechanisms. These reactions typically involve the formation of the morpholine ring itself or the subsequent alkylation of the ring's nitrogen atom.

One major strategy for forming the morpholine ring is through intramolecular cyclization, often via an SN2 (bimolecular nucleophilic substitution) reaction. acs.org A common approach involves the conversion of 1,2-amino alcohols. For instance, a 1,2-amino alcohol can react as a nucleophile with a reagent like ethylene (B1197577) sulfate (B86663), leading to N-monoalkylation, followed by an intramolecular SN2 reaction where the hydroxyl group attacks the newly introduced electrophilic carbon, closing the ring to form the morpholine structure. organic-chemistry.org

Another powerful method involves multicomponent reactions, such as the Ugi reaction. acs.orgorganic-chemistry.org In this approach, an amine (like ethanolamine), a carbonyl compound, an isocyanide, and a carboxylic acid react to form a linear adduct. organic-chemistry.orgwikipedia.org This adduct is designed to contain a leaving group, which then allows for a subsequent intramolecular SN2 cyclization to form the morpholine ring. acs.org The initial steps of the Ugi reaction mechanism themselves involve a series of nucleophilic attacks: the amine attacks the carbonyl to form an imine, which is then attacked by the isocyanide. wikipedia.org

The ethyl group on the exocyclic amine of this compound would typically be introduced via a nucleophilic substitution reaction, where a precursor like N-(2-aminoethyl)morpholine acts as the nucleophile, attacking an ethylating agent such as ethyl bromide or ethyl iodide. Reductive amination, which involves the nucleophilic attack of an amine onto a carbonyl compound (like acetaldehyde) followed by reduction, is another key strategy for forming C-N bonds in such syntheses. nih.gov

| Synthetic Strategy | Key Nucleophilic Step | Description | Reference |

|---|---|---|---|

| Annulation of 1,2-Amino Alcohols | Intramolecular SN2 Attack | The hydroxyl group of an N-alkylated amino alcohol attacks an electrophilic carbon to close the ring. | organic-chemistry.org |

| Ugi Multicomponent Reaction | Nucleophilic additions & Intramolecular SN2 | Involves initial nucleophilic attacks (amine on carbonyl, isocyanide on iminium ion) to form an intermediate, which then cyclizes via an internal SN2 reaction. | acs.orgorganic-chemistry.org |

| N-Alkylation | Intermolecular SN2 Attack | The nitrogen atom of a morpholine derivative acts as a nucleophile, attacking an alkyl halide (e.g., ethyl bromide) to add a substituent. | youtube.com |

| Reductive Amination | Nucleophilic attack of amine on carbonyl | An amine attacks a carbonyl compound (e.g., acetaldehyde) to form an imine or enamine, which is then reduced to form the N-alkylated product. | nih.gov |

Stereoselectivity and Isomer Formation in Reactions

While the common isomer of this compound (where the ethyl-aminoethyl group is attached to the ring nitrogen) is achiral, isomers with substitution on the carbon framework of the morpholine ring can possess chiral centers, making stereoselectivity a critical aspect of their synthesis. The formation of specific stereoisomers (enantiomers or diastereomers) is dictated by the mechanism of the ring-forming or substitution reactions.

Several advanced synthetic methods have been developed to control the stereochemistry of substituted morpholines. Asymmetric hydrogenation is a powerful technique for producing chiral morpholines. rsc.orgnih.govrsc.org This method typically involves the hydrogenation of an unsaturated precursor, such as a dehydromorpholine, using a chiral catalyst (e.g., a rhodium complex with a chiral bisphosphine ligand). nih.govrsc.org The catalyst creates a chiral environment that directs the addition of hydrogen to one face of the double bond, leading to the formation of one enantiomer in excess. nih.govresearchgate.net This "after cyclization" approach is highly efficient for creating 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). nih.govrsc.org

Another strategy is the stereoselective cyclization of chiral precursors. For example, a palladium-catalyzed carboamination reaction using enantiomerically pure amino alcohol derivatives can produce cis-3,5-disubstituted morpholines with high diastereoselectivity (>20:1 dr). nih.gov The mechanism is believed to proceed through a syn-aminopalladation step that dictates the relative stereochemistry of the substituents. nih.gov Similarly, copper-promoted oxyamination of alkenes can provide 2-aminomethyl functionalized morpholines with high levels of diastereoselectivity. nih.gov Photocatalytic annulation strategies have also been developed to synthesize substituted morpholines with high diastereoselectivity, typically favoring the trans isomer. acs.orgacs.org These methods highlight the importance of catalyst and substrate control in directing the formation of specific isomers.

| Reaction Type | Mechanism/Principle | Stereochemical Outcome | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Hydrogen addition to a dehydromorpholine guided by a chiral Rh-bisphosphine catalyst. | High enantioselectivity (up to 99% ee) for 2-substituted morpholines. | nih.govrsc.org |

| Palladium-Catalyzed Carboamination | Intramolecular cyclization of an enantiopure O-allyl ethanolamine (B43304) derivative via syn-aminopalladation. | High diastereoselectivity (>20:1 dr) for cis-3,5-disubstituted morpholines. | nih.gov |

| Copper-Promoted Oxyamination | Intramolecular addition of an alcohol and intermolecular coupling with an amine across an alkene. | Good to excellent diastereoselectivity for 2-aminomethyl morpholines. | nih.gov |

| Photocatalytic Annulation | Visible-light-mediated C-H functionalization and cyclization. | High diastereoselectivity (>20:1 dr), typically favoring the trans product. | acs.org |

| Reductive Etherification | Stereoselective reduction of an oxocarbenium ion intermediate derived from a keto alcohol. | Good yield and excellent diastereoselectivity. | acs.org |

Toxicological and Environmental Considerations

Environmental Fate and Transport

The environmental distribution of a chemical is largely governed by its physical and chemical properties, such as water solubility and its tendency to adsorb to soil and organic matter.

Solubility in Water: N-Ethyl-2-morpholinoethanamine is anticipated to be soluble in water. This prediction is based on the high water solubility of its parent compound, morpholine (B109124), and related derivatives. nih.govresearchgate.netresearchgate.net Due to its solubility, if released into the environment, the compound would likely mobilize with soil moisture and surface water. nih.govresearchgate.net A safety data sheet for the related compound N-(2-Aminoethyl)morpholine indicates it is soluble in water, which further supports the likelihood of mobility in aqueous environments. fishersci.com

Adsorption to Soil/Organic Matter: Based on the behavior of morpholine, this compound is expected to exhibit low adsorption to soil, sediment, and organic matter. nih.gov This suggests that the compound will likely be mobile in the soil and has a low potential for bioaccumulation in organisms. This high mobility, combined with its water solubility, indicates a potential for the compound to migrate from soil into groundwater systems.

| Property | Predicted Behavior for this compound | Basis of Prediction (Related Compound: Morpholine) | Reference |

| Water Solubility | High | Soluble in water | nih.govfishersci.com |

| Adsorption | Low | Does not readily sorb to sediment or organic matter | nih.gov |

| Mobility | High | Expected to move with soil moisture and running water | nih.govresearchgate.netfishersci.com |

Formation of Nitroso Compounds

A significant toxicological concern for secondary amines is their potential to form N-nitroso compounds (nitrosamines) through a process called N-nitrosation. nih.govresearchgate.net this compound contains a secondary amine group within its morpholine ring, making it a potential precursor to nitrosamine (B1359907) formation.

The reaction can occur in the environment when the amine comes into contact with nitrosating agents, such as nitrite (B80452) or nitrogen oxides. nih.govnih.govnih.gov This transformation is of particular concern because many N-nitroso compounds are known to be potent mutagens and carcinogens. nih.gov

The parent compound, morpholine, is known to undergo nitrosation to form N-nitrosomorpholine (NMOR), a compound recognized as a carcinogen. researchgate.netresearchgate.netwikipedia.org This reaction can be catalyzed by various bacteria at neutral pH or can occur in vivo. nih.govnih.gov Given the structural similarities, it is highly probable that this compound can also undergo N-nitrosation under similar conditions, leading to the formation of a corresponding N-nitroso derivative.

Degradation by Environmental Microorganisms

While morpholine was initially considered resistant to biodegradation, subsequent research has demonstrated that it can be effectively degraded by various environmental microorganisms. researchgate.netuni-pannon.hu Several bacterial strains, particularly from the genus Mycobacterium, are capable of utilizing morpholine as a sole source of carbon, nitrogen, and energy. nih.govresearchgate.net

The primary mechanism of microbial degradation involves the enzymatic cleavage of the morpholine ring. nih.gov Key findings from studies on morpholine include:

Key Microorganisms : Strains of Mycobacterium (e.g., Mycobacterium aurum MO1, Mycobacterium sp. strain RP1) and Pseudomonas have been identified as effective degraders of morpholine. nih.govresearchgate.netuni-pannon.hu A novel isolate, Halobacillus blutaparonensis, has also been shown to degrade morpholine. uni-pannon.humtak.hu

Enzymatic Pathway : The initial step in the degradation is often catalyzed by a cytochrome P-450 monooxygenase, which cleaves a carbon-nitrogen (C-N) bond in the morpholine ring. nih.govnih.govnih.gov

Degradation Intermediates : The biodegradation of morpholine proceeds through several intermediate compounds. Identified metabolites include 2-(2-aminoethoxy)acetate (B1259841), glycolate, and ethanolamine (B43304). nih.govresearchgate.net An alternative pathway involving diglycolic acid has also been described. mtak.hu

Final Products : Complete mineralization of morpholine by these microorganisms ultimately yields ammonia, which can be used by the bacteria as a nitrogen source. researchgate.netuni-pannon.hu

Given that this compound contains the morpholine structure, it is plausible that its morpholine ring would be susceptible to similar microbial degradation pathways. The N-ethyl-ethanamine side chain would likely be metabolized through pathways common for aliphatic amines.

| Microorganism Genus | Role in Degradation | Identified Intermediates/Products | Reference |

| Mycobacterium | Utilizes morpholine as a sole source of carbon, nitrogen, and energy. Initiates ring cleavage. | 2-(2-aminoethoxy)acetate, Glycolate, Ethanolamine | nih.govresearchgate.netnih.govresearchgate.net |

| Pseudomonas | Capable of degrading morpholine. | Ammonia | researchgate.netuni-pannon.hu |

| Halobacillus | Utilizes the diglycolic acid route for morpholine degradation. | Diglycolic acid, Ammonia | uni-pannon.humtak.hu |

Future Research Directions and Translational Aspects

Development of Novel Therapeutic Agents

The morpholine (B109124) heterocycle is a well-established pharmacophore in medicinal chemistry, recognized for its role in enhancing both the potency and pharmacokinetic properties of drug candidates. e3s-conferences.orge3s-conferences.org Future research will likely focus on leveraging the N-Ethyl-2-morpholinoethanamine framework to design and synthesize novel therapeutic agents with improved efficacy and safety profiles. e3s-conferences.org

One promising area is the development of selective receptor modulators. For instance, a series of indole (B1671886) derivatives featuring N-ethyl morpholine moieties have been identified as potent and selective CB2 receptor agonists. nih.gov The most active compound from this series demonstrated significant anti-inflammatory and analgesic effects in preclinical models, suggesting its potential as a therapeutic for inflammatory pain. nih.gov Future work could involve optimizing this lead compound to enhance its potency and drug-like properties.

Further research could explore the incorporation of the this compound scaffold into molecules targeting a wide range of diseases. The morpholine ring is a key component in drugs developed for cancer, infections, and neurological disorders. e3s-conferences.orgwikipedia.org Systematic derivatization of the ethylamine (B1201723) chain and the morpholine ring could yield new compounds with potential activity against these and other conditions. Structure-activity relationship (SAR) studies will be crucial in guiding the design of these new chemical entities to maximize their therapeutic potential. e3s-conferences.org

Table 1: Investigational Therapeutic Applications of the Morpholine Moiety

| Therapeutic Area | Target/Mechanism | Research Finding |

|---|---|---|

| Inflammatory Pain | CB2 Receptor Agonism | Indole derivatives with N-ethyl morpholine moieties showed potent anti-inflammatory and analgesic effects. nih.gov |

| Cancer | Dihydrofolate reductase (DHFR) Inhibition | Morpholine-based heterocycles have been evaluated as antitumor agents, with molecular docking studies confirming their interaction with key enzymes like DHFR. nih.gov |

| Infections | Antibiotic Development | The morpholine ring is a building block in the synthesis of antibiotics such as Linezolid. wikipedia.orgscispace.com |

Optimization of Green Synthesis Methodologies

The increasing emphasis on sustainable chemistry necessitates the development of environmentally benign and efficient synthetic routes for valuable chemical intermediates like this compound. Traditional methods for synthesizing morpholine derivatives can be inefficient and rely on harsh reagents. nih.govchemrxiv.org Future research will focus on optimizing greener synthesis protocols that are redox-neutral, reduce waste, and utilize inexpensive, readily available starting materials. chemrxiv.org

Recent advancements have demonstrated a high-yielding, one or two-step protocol for converting 1,2-amino alcohols to morpholines using ethylene (B1197577) sulfate (B86663) and tBuOK. nih.govchemrxiv.orgchemrxiv.org This method offers significant environmental and safety benefits over traditional multi-step processes that often require metal hydride reductions. chemrxiv.org Future work could adapt and optimize this methodology for the large-scale, cost-effective production of N-substituted 2-morpholinoethanamines.

Another innovative strategy involves the synthesis of morpholine cores from N-propargylamines, which are inexpensive and readily available. scispace.com These methods have overcome many disadvantages of conventional approaches, such as harsh conditions and poor selectivity. scispace.com Further exploration of palladium-catalyzed carboamination reactions also presents a viable route for the stereoselective synthesis of substituted morpholines. nih.gov The application of these modern synthetic strategies could lead to more atom-economical and sustainable manufacturing processes.

Exploration of New Catalytic Applications

The amine functionality within this compound suggests its potential utility as a catalyst or as a ligand in catalytic systems. Morpholine and its derivatives are known to function as catalysts in various organic transformations. e3s-conferences.org

Research has shown that morpholine-based organocatalysts can be highly efficient in reactions such as the 1,4-addition of aldehydes to nitroolefins. nih.govfrontiersin.org Despite the generally perceived lower reactivity of morpholine enamines compared to their pyrrolidine (B122466) counterparts, carefully designed morpholine catalysts have demonstrated excellent activity and stereoselectivity at low catalyst loadings. nih.govfrontiersin.org Future investigations could design and screen catalysts derived from this compound for a variety of asymmetric syntheses.

Furthermore, immobilizing the 2-morpholinoethanamine moiety onto a solid support can create reusable and efficacious heterogeneous catalysts. For example, SiO2-supported 4-(2-Aminoethyl)-morpholine has been successfully employed as a catalyst for the one-pot, multi-component synthesis of polyhydroquinoline derivatives, achieving high yields in short reaction times. nih.govresearchgate.net Future research could expand the scope of such supported catalysts to other important organic reactions, enhancing their industrial applicability by simplifying product purification and catalyst recovery. A patent also describes the use of a Pd-Li/Al2O3 catalyst for the ammonolysis of N-ethyl morpholine to produce morpholine and monoethylamine, highlighting its role in industrial catalytic processes. google.com

Advanced Material Design with 2-Morpholinoethanamine Moiety

The unique structural features of the 2-morpholinoethanamine moiety make it an attractive building block for the design of advanced materials. Morpholine derivatives have found applications in polymer and materials science as curing agents, stabilizers, and cross-linking agents, contributing to the development of materials with enhanced mechanical and thermal properties. e3s-conferences.org

The primary and tertiary amine groups in this compound could be exploited for the functionalization of polymer backbones. Incorporation of this moiety could introduce specific properties, such as improved polarity, hydrophilicity, and the ability to coordinate with metal ions. This could lead to the development of novel functional polymers for applications in areas like water treatment, coatings, and specialty adhesives.

The 2-morpholinoethanamine structure is also recognized as a lysosome-targeting group in biomedical applications. smolecule.comsigmaaldrich.comsigmaaldrich.com This property can be harnessed in materials science to design targeted drug delivery systems. By integrating the this compound moiety into nanoparticles, hydrogels, or other biocompatible materials, it may be possible to create smart delivery vehicles that can specifically accumulate in lysosomes for the treatment of lysosomal storage diseases or cancer. smolecule.com

In-depth Mechanistic Understanding of Biological Interactions

A deeper understanding of the molecular interactions between this compound derivatives and their biological targets is essential for rational drug design. The morpholine ring is not just a passive scaffold; its oxygen atom can act as a hydrogen bond acceptor, and the ring itself can participate in hydrophobic interactions, influencing how a molecule binds to a protein or enzyme. researchgate.net

Future research should employ a combination of experimental and computational techniques to elucidate these interactions. Molecular docking studies have already been used to predict the binding modes of morpholine-containing compounds with targets like dihydrofolate reductase (DHFR) and DNA. nih.govresearchgate.net Such studies can reveal key interactions with amino acid residues in the active site and guide the design of more potent and selective inhibitors. nih.gov

For example, in the case of the CB2 receptor agonists, understanding the precise binding interactions of the N-ethyl morpholine moiety within the receptor's binding pocket can inform the design of next-generation compounds with optimized affinity and selectivity. nih.gov By correlating conformational analysis with pharmacological activity, researchers can better understand how the structure of this compound and its analogs dictates their biological function, paving the way for the development of more effective and targeted therapeutics. nih.gov

Q & A

Q. What are the standard synthetic routes for N-Ethyl-2-morpholinoethanamine, and what purification methods are recommended?